Lazertinib (YH25448) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [, ] It is classified as a targeted therapy, specifically designed to inhibit the activity of mutant forms of EGFR found in certain types of cancer, particularly non-small cell lung cancer (NSCLC). [, ] Lazertinib plays a significant role in scientific research as a valuable tool for studying EGFR-mediated signaling pathways and developing effective treatment strategies for EGFR-mutant cancers.
Lazertinib features a distinctive pyrazole moiety in its molecular structure. [] This pyrazole group participates in hydrogen bonds and van der Waals interactions with the EGFR kinase domain. These interactions are facilitated by hydrophilic amine and hydrophobic phenyl groups within the molecule. []
Lazertinib functions as an irreversible inhibitor of EGFR tyrosine kinase. [, ] It selectively targets both activating EGFR mutations (Del19 and L858R) and the T790M resistance mutation while sparing wild-type EGFR. [, ] The irreversible binding of Lazertinib to the Cys797 residue in the ATP-binding site of EGFR prevents the phosphorylation of downstream signaling molecules, thereby disrupting EGFR-mediated signaling pathways and inhibiting tumor cell proliferation. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6